Methyl 4-[7-bromo-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-[7-bromo-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that features a unique combination of functional groups, including a bromine atom, an oxazole ring, and a chromeno-pyrrol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[7-bromo-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions
Oxazole Ring Formation: The oxazole ring can be synthesized using a cyclization reaction involving a nitrile and an aldehyde in the presence of a base.
Chromeno-Pyrrol Core Formation: This step may involve a cycloaddition reaction to form the chromeno-pyrrol core, followed by oxidation to introduce the keto groups.
Bromination and Esterification: The final steps include bromination of the aromatic ring and esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[7-bromo-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The keto groups in the chromeno-pyrrol core can undergo oxidation or reduction reactions.
Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the compound.
Scientific Research Applications
Methyl 4-[7-bromo-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may be exploited in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 4-[7-bromo-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and chromeno-pyrrol core are likely involved in binding interactions with these targets, while the bromine atom and ester group may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: A simpler compound with a bromine atom and ester group but lacking the oxazole and chromeno-pyrrol moieties.
Oxazole Derivatives: Compounds containing the oxazole ring but differing in other functional groups.
Chromeno-Pyrrol Derivatives: Compounds with the chromeno-pyrrol core but different substituents.
Uniqueness
Methyl 4-[7-bromo-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H15BrN2O6 |
---|---|
Molecular Weight |
495.3 g/mol |
IUPAC Name |
methyl 4-[7-bromo-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C23H15BrN2O6/c1-11-9-17(25-32-11)26-19(12-3-5-13(6-4-12)23(29)30-2)18-20(27)15-10-14(24)7-8-16(15)31-21(18)22(26)28/h3-10,19H,1-2H3 |
InChI Key |
AHLFPMGELDHIAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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